2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,4-dimethylbenzaldehyde with 2-aminopyridine, followed by cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and may involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridine core.
Scientific Research Applications
2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as electronic and optical materials
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethylphenyl)pyridine
- 2-(2,4-dimethylphenyl)-1H-imidazo[4,5-c]pyridine
- 2-(2,4-dimethylphenyl)-3H-imidazo[4,5-b]pyridine
Uniqueness
2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the resulting electronic and steric properties.
Properties
CAS No. |
87359-25-9 |
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Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H13N3/c1-9-3-4-11(10(2)7-9)14-16-12-5-6-15-8-13(12)17-14/h3-8H,1-2H3,(H,16,17) |
InChI Key |
CBXJGXIEAVRMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(N2)C=NC=C3)C |
Origin of Product |
United States |
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